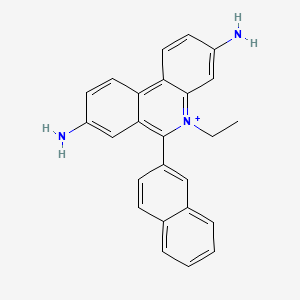
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- is a complex organic compound known for its significant biological and chemical properties. This compound belongs to the phenanthridinium family, which is recognized for its efficient DNA binding capabilities and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, ammonia, and various organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and enhance the efficiency of each reaction step .
Chemical Reactions Analysis
Types of Reactions
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium oxides, while reduction can produce phenanthridinium hydrides .
Scientific Research Applications
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through intercalation into DNA, where it inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The molecular targets include DNA and RNA, and the pathways involved are related to nucleic acid metabolism and cellular signaling .
Comparison with Similar Compounds
Phenanthridinium, 3,8-diamino-5-ethyl-6-(2-naphthalenyl)- is unique due to its specific structural features and biological activities. Similar compounds include:
Ethidium Bromide: Known for its use as a DNA and RNA fluorescent marker.
Propidium Iodide: Used as a probe for cell viability and DNA binding studies.
Phenanthridine Derivatives: Various derivatives with different substituents exhibit diverse biological activities.
These compounds share similar DNA binding capabilities but differ in their specific applications and biological effects.
Properties
CAS No. |
62895-24-3 |
|---|---|
Molecular Formula |
C25H22N3+ |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
5-ethyl-6-naphthalen-2-ylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C25H21N3/c1-2-28-24-15-20(27)10-12-22(24)21-11-9-19(26)14-23(21)25(28)18-8-7-16-5-3-4-6-17(16)13-18/h3-15,27H,2,26H2,1H3/p+1 |
InChI Key |
XHWBBEMLMCFMNE-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC5=CC=CC=C5C=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
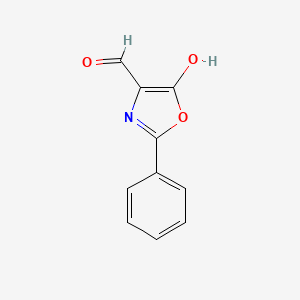
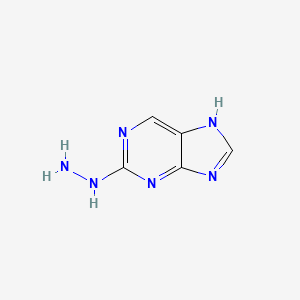
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
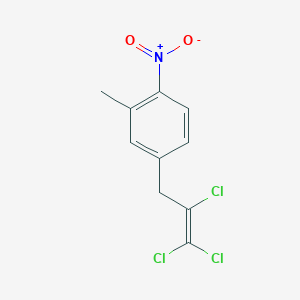
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


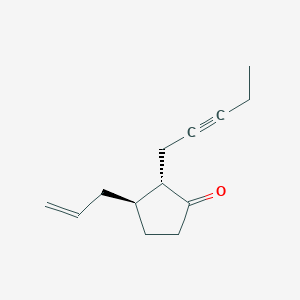
![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)

